molecular formula C10H9NOS B12090450 Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) CAS No. 65840-55-3

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI)

Cat. No.: B12090450
CAS No.: 65840-55-3
M. Wt: 191.25 g/mol
InChI Key: QUXKQUGQMQEYEH-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) (CAS 65840-55-3) is a benzothiazole derivative with a methyl group at position 5 and an acetyl group at position 2 of the heterocyclic ring. Its molecular formula is C₁₀H₉NOS, and it has a molecular weight of 191.25 g/mol .

Properties

CAS No.

65840-55-3

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(5-methyl-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C10H9NOS/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3

InChI Key

QUXKQUGQMQEYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) typically involves the condensation of 5-methyl-2-aminobenzothiazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the creation of more complex molecules.

Common Reactions :

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to an alcohol.
  • Substitution : The benzothiazole ring can undergo nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that Ethanone can inhibit the growth of various bacteria and fungi. For example:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines, making it a candidate for further pharmaceutical development.

Medicinal Chemistry

The compound has been explored as a potential lead in drug discovery due to its diverse biological activities. Its structural features may allow it to interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of Ethanone against several microbial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

Case Study 2: Synthesis of Analogues

Researchers synthesized analogues of Ethanone to assess their biological activities. Modifications to the benzothiazole ring led to enhanced anticancer properties in certain derivatives, indicating that structural changes can significantly impact efficacy.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole Derivatives

(a) Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) (CAS 214854-88-3)
  • Structure : Fluorine at position 6, methyl at position 5, and acetyl at position 2.
  • Molecular Formula: C₁₀H₈FNO₃S.
  • Key Differences: The electron-withdrawing fluorine enhances lipophilicity and may improve binding to biological targets compared to the non-fluorinated parent compound. Potential for higher antimicrobial activity due to increased reactivity, as seen in fluoro-substituted heterocycles .
(b) Ethanone, 1-[2-(methylamino)-5-thiazolyl]-(9CI) (CAS 339022-27-4)
  • Structure: Thiazole ring with methylamino and acetyl groups.
  • Molecular Formula : C₆H₈N₂OS.
  • Key Differences :
    • Thiazole core (single ring) vs. benzothiazole (fused benzene-thiazole).
    • Investigated as a kinase inhibitor targeting cyclin-dependent kinases, indicating divergent therapeutic applications compared to benzothiazoles .

Benzofuran and Oxadiazole Analogs

(a) 1-(6-Methoxy-2-benzofuranyl)ethanone (CAS MEC300)
  • Structure : Benzofuran ring with methoxy and acetyl groups.
  • Molecular Formula : C₁₁H₁₀O₃.
  • Key Differences :
    • Benzofuran core (oxygen atom) vs. benzothiazole (sulfur and nitrogen).
    • Higher toxicity : Rat oral LD₅₀ = 102 mg/kg, indicating greater acute toxicity than typical benzothiazoles .
(b) 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
  • Structure : Oxadiazole ring linked to carbazole and acetyl groups.
  • Key Differences :
    • Oxadiazole moiety confers antimicrobial activity (e.g., against E. coli and S. aureus).
    • Broader applications in antitumor and anti-inflammatory drug design due to carbazole’s planar structure .

Thiazole-Based Flavor Compounds

1-(2,4-Dimethyl-5-thiazolyl)ethanone (FEMA 3267)
  • Structure : Thiazole with methyl and acetyl groups.
  • Molecular Formula : C₈H₁₀N₂O.
  • Key Differences :
    • Used as a flavor ingredient in food (e.g., coffee aroma).
    • Substituents like methyl groups enhance volatility and sensory properties, diverging from pharmaceutical benzothiazoles .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Toxicity (Oral LD₅₀, Rat)
1-(5-Methyl-2-benzothiazolyl)ethanone Benzothiazole 5-CH₃, 2-COCH₃ 191.25 Antimicrobial, pharmaceutical Not reported
1-(6-Fluoro-5-methyl-2-benzothiazolyl)ethanone Benzothiazole 5-CH₃, 6-F, 2-COCH₃ 209.24 Drug intermediate Not reported
1-(6-Methoxy-2-benzofuranyl)ethanone Benzofuran 6-OCH₃, 2-COCH₃ 190.21 High toxicity 102 mg/kg
1-(2,4-Dimethyl-5-thiazolyl)ethanone Thiazole 2,4-(CH₃)₂, 5-COCH₃ 150.18 Food flavoring Not applicable

Biological Activity

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) features a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₉NOS
  • Molecular Weight : 179.24 g/mol

The presence of the benzothiazole ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that ethanone derivatives exhibit significant antimicrobial properties. A study involving various ethanone derivatives indicated that compounds with the benzothiazole structure showed promising activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of Ethanone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
EthanoneP. aeruginosa18

The results suggest that modifications to the ethanone structure can enhance antimicrobial efficacy, making it a candidate for further development in antibacterial therapies .

Anticancer Potential

Ethanone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines. For instance, one study reported that a related benzothiazole compound inhibited the proliferation of human cancer cells by triggering caspase-dependent pathways.

Case Study: In Vitro Anticancer Activity

A notable case study evaluated the effects of ethanone derivatives on human breast cancer cells (MCF-7). The findings indicated:

  • IC50 Value : 25 µM (indicating effective concentration for 50% inhibition)
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

These findings highlight the potential of ethanone as a scaffold for developing new anticancer agents .

The biological activity of ethanone is largely attributed to its ability to interact with cellular targets through various mechanisms:

  • Nucleophilic Attack : The electrophilic nature of the carbonyl group allows it to react with nucleophiles in biological systems.
  • Enzyme Inhibition : Compounds derived from ethanone may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethanone, a comparison with structurally similar compounds was conducted.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI)ModerateHigh
2-Chloro-1-(3,4-dimethylphenyl)ethanoneLowModerate
3-(4-bromo benzoylmethyl)-5-chloro-2-benzoxazolinoneHighLow

This comparison indicates that while some derivatives exhibit high antimicrobial activity, ethanone stands out for its potential anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) with high purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-amino-5-methylbenzothiazole and acetylating agents (e.g., acetic anhydride) under reflux conditions. Key parameters include:

  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent System : Polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor by HPLC (C18 column, 254 nm) .

Q. How can researchers confirm the structural integrity of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI)?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm benzothiazole ring protons (δ 7.2–8.1 ppm) and acetyl group (δ 2.6 ppm for CH₃) .
  • FT-IR : Detect C=O stretching (1690–1710 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak at m/z 191 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. low efficacy in vivo) be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform MIC assays (e.g., broth microdilution) across bacterial strains (e.g., S. aureus, E. coli) to establish EC₅₀ values.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid detoxification pathways .
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-methoxy or 5-hydroxy analogs) to isolate substituent effects on bioactivity .

Q. What experimental approaches elucidate the mechanism of action of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ determination.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) targeting bacterial enzymes (e.g., DNA gyrase) to predict binding modes .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., E. coli topoisomerase IV) to identify critical residues for interaction .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential.
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer :

  • Acute Toxicity Screening : Determine LD₅₀ in rodent models (e.g., OECD 423 guidelines). Reported LD₅₀ for analogs: 102 mg/kg (oral, rat) .
  • Metabolite Profiling : Identify toxic metabolites (e.g., sulfoxides) using UPLC-QTOF-MS.
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to reduce systemic exposure .

Data Analysis and Structural Optimization

Q. How do substituents on the benzothiazole ring influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., 5-methyl vs. 5-methoxy) in antimicrobial assays. Methyl groups enhance lipophilicity (logP ~2.1), improving membrane penetration .
  • QSAR Modeling : Train models (e.g., Random Forest) using descriptors like Hammett σ values and molar refractivity .

Q. What analytical methods track degradation pathways under environmental conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–40°C; monitor by ¹H NMR for acetyl group hydrolysis.
  • Advanced Oxidation : Use TiO₂ photocatalysis to identify intermediates (e.g., hydroxylated benzothiazoles) via GC-MS .

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